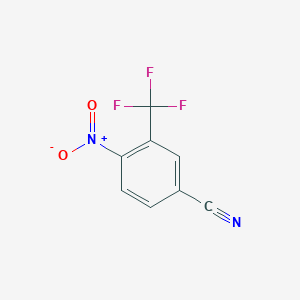

4-Nitro-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSDRULQBQMLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559935 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-36-5 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-(trifluoromethyl) benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS 320-36-5): A Cornerstone Intermediate in Modern Synthesis

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a paramount tool for fine-tuning molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] 4-Nitro-3-(trifluoromethyl)benzonitrile, registered under CAS number 320-36-5, stands out as a pivotal intermediate, embodying a unique convergence of three powerful functional groups on a single aromatic scaffold.

This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a cohesive narrative on its synthesis, reactivity, and critical applications. For researchers, scientists, and drug development professionals, a deep understanding of this molecule is not merely academic; it is foundational to the design and execution of innovative synthetic strategies targeting next-generation therapeutics and advanced materials.[2][3] The interplay between the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, and the potent inductive effect of the trifluoromethyl (-CF₃) group, creates a unique electronic environment that dictates its reactivity and makes it an exceptionally versatile precursor.[4][5]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. The identity and purity of this compound are unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 320-36-5 | |

| Molecular Formula | C₈H₃F₃N₂O₂ | |

| Molecular Weight | 216.12 g/mol | |

| Appearance | Off-white to yellowish solid | [6] |

| Melting Point | 84-86 °C | |

| Purity | Typically ≥98% | |

| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)[O-] |

Spectroscopic Fingerprints for Unambiguous Identification

Spectroscopic data provides a detailed structural fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is characterized by signals in the aromatic region. The three protons on the benzene ring will exhibit a complex splitting pattern (typically a set of doublets and a doublet of doublets) due to their coupling with each other. The strong electron-withdrawing nature of the substituents shifts these signals significantly downfield.

-

¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing groups (CN, CF₃, NO₂) being particularly deshielded. A characteristic quartet will be observed for the CF₃ carbon due to coupling with the three fluorine atoms.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong, characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the symmetric and asymmetric stretches of the nitro (N-O) group (around 1530 and 1350 cm⁻¹), and C-F stretches associated with the trifluoromethyl group (in the 1300-1100 cm⁻¹ region).[8]

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight, with the molecular ion peak [M]⁺ appearing at m/z 216. The fragmentation pattern can provide further structural confirmation, often showing losses of NO₂, CN, or fluorine atoms.

Synthesis and Reactivity: A Tale of Three Groups

The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its functional groups.

A Plausible Synthetic Pathway

While multiple synthetic routes exist, a common and logical approach involves the nitration of a readily available precursor, 3-(trifluoromethyl)benzonitrile. This electrophilic aromatic substitution is directed by the existing substituents. The trifluoromethyl group is a meta-director, while the nitrile group is also a meta-director. However, the position para to the nitrile and ortho to the trifluoromethyl group is activated for nitration, leading to the desired product.

Caption: A plausible synthetic route to the target compound.

Protocol 1: Electrophilic Nitration

-

Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Precursor Addition : Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid while maintaining the temperature.

-

Nitration : Add a stoichiometric amount of fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring : Stir the mixture at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification : Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.

Core Reactivity and Key Transformations

The molecule's true power as an intermediate is revealed in its subsequent transformations. The heavily electron-deficient aromatic ring is primed for specific reactions that are crucial for building molecular complexity.

Caption: Key chemical transformations of the title compound.

-

Reduction of the Nitro Group : This is arguably the most significant transformation. The nitro group can be selectively reduced to a primary amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂ over Pd/C), or tin(II) chloride.[9][10] The resulting product, 4-amino-3-(trifluoromethyl)benzonitrile, is a direct precursor to numerous pharmaceuticals.[11][12]

-

Nucleophilic Aromatic Substitution (SNAr) : The nitro group, being strongly electron-withdrawing and positioned para to the nitrile, activates the carbon atom it is attached to for nucleophilic attack.[4] Strong nucleophiles (e.g., alkoxides, thiolates) can displace the nitro group, providing a pathway to introduce other functionalities onto the aromatic ring.

-

Transformations of the Nitrile Group : The nitrile functionality offers another site for chemical modification. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[5][13] This conversion is fundamental for creating different classes of compounds and provides a handle for amide coupling reactions.

Pivotal Application in Drug Discovery: The Synthesis of Bicalutamide

The clinical and commercial significance of this compound is exemplified by its role in the synthesis of Bicalutamide (Casodex®), a non-steroidal antiandrogen medication used primarily to treat prostate cancer.[11][13] The synthesis hinges on the key intermediate derived from the reduction of the title compound.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesis of Bicalutamide showcases the strategic utility of our starting intermediate. The process begins with the reduction of this compound to form 4-amino-2-(trifluoromethyl)benzonitrile. This aniline derivative is then coupled with a custom-synthesized side chain, followed by an oxidation step to yield the final API.[11][12][14]

Caption: Synthetic workflow for Bicalutamide.

Protocol 2: Synthesis of Bicalutamide Precursor (Amide Coupling)

This protocol outlines the conceptual coupling step. Practical implementation requires optimization and adherence to specific patented procedures.[12][15]

-

Precursor Synthesis : Reduce this compound to 4-amino-2-(trifluoromethyl)benzonitrile as described in the reactivity section.

-

Side-Chain Preparation : Separately, prepare the requisite side-chain, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, through a multi-step synthesis often starting from an epoxide.[12]

-

Coupling Reaction : React the aniline derivative (from step 1) with the activated side-chain (from step 2) in a suitable aprotic solvent like dimethylacetamide (DMA). The reaction typically involves converting a carboxylic acid on the side-chain to an acid chloride or using a coupling agent to facilitate amide bond formation.[11]

-

Oxidation : The resulting thioether intermediate is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield Bicalutamide.[11][12]

-

Purification : The final product is purified through recrystallization to meet pharmaceutical-grade standards.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[16]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][17]

-

Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[18]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6][19]

-

Spill and Disposal : In case of a spill, avoid generating dust. Scoop up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

This compound (CAS 320-36-5) is far more than a simple catalog chemical. It is a strategically designed building block whose value is derived from the orchestrated reactivity of its three distinct functional groups. Its electron-deficient nature and the specific orientation of its substituents make it an ideal precursor for complex molecular architectures. Its central role in the synthesis of high-value pharmaceuticals like Bicalutamide underscores its importance in the drug development pipeline. For the synthetic chemist, a thorough understanding of this intermediate's properties, synthesis, and reaction pathways is essential for unlocking new opportunities in the pursuit of novel and effective chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

LookChem. (n.d.). Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 320-36-5 | this compound. Retrieved from [Link]

-

Dakota Bioprocessing. (n.d.). The Significance of CAS 320-36-5 in Advanced Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Bicalutamide. Retrieved from [Link]

-

DSpace Repository. (2007). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Google Patents. (2014). CN103539710A - Synthesis method of (R)-bicalutamide.

-

Organic & Biomolecular Chemistry. (2009). Mechanistic studies on the synthesis of bicalutamide. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (2005). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride.

- Google Patents. (2019). EP3696164A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.

-

ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]

-

University of Richmond Scholarship Repository. (2012). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. Retrieved from [Link]

-

IAS Plus. (n.d.). CAS 320, Materiality in Planning and Performing an Audit. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 357-83-5 | N,N-Diethyl-2-chloro-1,1,2-trifluoroethylamine (Yarovenko's reagent). Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 7. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Bicalutamide - Wikipedia [en.wikipedia.org]

- 12. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 13. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 14. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents [patents.google.com]

- 16. aboundchem.com [aboundchem.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 320-36-5|this compound|BLD Pharm [bldpharm.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)benzonitrile

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Nitro-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group on a benzene ring, offers a unique combination of chemical reactivity and physicochemical properties. The electron-withdrawing nature of these substituents makes the molecule a versatile substrate for various chemical transformations, particularly in the fields of medicinal chemistry and materials science.[3] The trifluoromethyl group, in particular, is a prized addition in drug design, often enhancing metabolic stability and binding affinity of the final active pharmaceutical ingredient.[3]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundation for its safe handling, effective use in synthesis, and characterization. The subsequent sections detail its properties in a structured format, outline a standard protocol for physical characterization, and discuss the safety considerations imperative for laboratory use.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₃N₂O₂ | [4][5][6] |

| Molecular Weight | 216.12 g/mol | [4][5] |

| CAS Number | 320-36-5 | [5] |

| Appearance | Off-white to yellowish solid/crystalline powder | [4] |

| Melting Point | 84-86 °C (lit.) or 103-107 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES String | [O-]c1ccc(cc1C(F)(F)F)C#N | |

| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | [5][6] |

Note on Melting Point Discrepancy: The observed range in melting points (84-86 °C vs. 103-107 °C) from different suppliers may be attributable to variations in purity or the presence of different crystalline polymorphs. Researchers should consider the purity of their specific batch, as indicated by the supplier's certificate of analysis.

Spectroscopic Signature Profile

While specific spectral data was not available in the initial search, the functional groups present in this compound give rise to a predictable spectroscopic profile:

-

Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for the nitrile group (C≡N stretch) around 2230 cm⁻¹, strong absorptions for the nitro group (N-O asymmetric and symmetric stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-F stretching bands for the trifluoromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their coupling to each other and potentially to the fluorine atoms of the CF₃ group.

-

¹³C NMR: Will show distinct signals for the nitrile carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to the CF₃ group), and the quartet signal for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group.

-

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound. The information below is synthesized from safety data sheets (SDS).

GHS Hazard Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system

Safety Designations:

-

Signal Word: Warning

-

Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Storage and Handling:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container to prevent exposure to moisture and air.[4] Keep away from heat and ignition sources.

-

Incompatible Materials: Segregate from incompatible substances such as strong oxidizing and reducing agents.[4]

-

Personal Protective Equipment (PPE): Use of a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves is mandatory.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of purity for a crystalline solid.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the crystalline sample on a clean, dry surface.

-

Crush the sample into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

The packed sample height should be approximately 2-3 mm for optimal results.

-

-

Melting Point Apparatus Setup:

-

Turn on the melting point apparatus and set a heating ramp rate. For an unknown compound or for a precise measurement, a slow ramp rate (1-2 °C per minute) near the expected melting point is crucial.

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded values constitute the melting point range (e.g., 84.5 - 86.0 °C).

-

A narrow melting range (typically < 2 °C) is indicative of a high-purity substance. A broad or depressed melting range suggests the presence of impurities.

-

Caption: Workflow for Melting Point Determination.

Conclusion

This compound is a solid, crystalline compound with a defined set of physical properties that are crucial for its use as a chemical intermediate. Its melting point of approximately 84-86 °C and its solubility in common organic solvents are key parameters for designing reaction conditions. Adherence to strict safety protocols, including the use of appropriate PPE and proper storage, is essential due to its irritant properties. This guide provides the foundational knowledge required for researchers to handle and utilize this important chemical building block safely and effectively in their synthetic endeavors.

References

- Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China. (n.d.). Nanjing Finechem Holding Co.,Limited.

- This compound 98%. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). PubChem.

- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? (n.d.). FAQ.

- Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. (n.d.). Benchchem.

- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (2025, October 18). Manufacturer Insights.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 5. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

4-Nitro-3-(trifluoromethyl)benzonitrile chemical structure and formula

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Drug Discovery

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl moiety is particularly crucial, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its strategic importance in medicinal chemistry, plausible synthetic routes, and its pivotal role as a precursor in the development of non-steroidal anti-androgens. Detailed experimental protocols and safety information are also provided to support researchers and drug development professionals in its practical application.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzonitrile characterized by the presence of three key functional groups attached to the benzene ring. Its systematic IUPAC name is this compound[1]. The compound is registered under CAS Number 320-36-5[1][2][3].

The strategic placement of the electron-withdrawing trifluoromethyl, nitro, and cyano groups on the aromatic ring dictates its chemical reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 320-36-5 | [1][2][3] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][4] |

| Molecular Weight | 216.12 g/mol | [1][3][4] |

| Appearance | Off-white to yellowish solid | [4] |

| Melting Point | 103 - 107 °C | [4] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [4] |

| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)--INVALID-LINK--[O-] | [1] |

| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N |[1][2] |

The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it is a direct result of the synergistic effects of its three functional groups.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a powerful strategy used to enhance key pharmacokinetic and pharmacodynamic properties. It is known to increase lipophilicity, which can improve membrane permeability and bioavailability[5]. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug[5]. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins[5].

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. Its primary role in this intermediate is often as a precursor to an amino group (-NH₂) via chemical reduction[1][6]. The resulting aniline is a critical nucleophile used to form amide bonds or other linkages, which are central to the structure of many pharmaceuticals. The nitro group itself is also crucial in the scaffold of certain drugs, where it can act as a hydrogen bond acceptor in receptor-ligand interactions[4].

-

Nitrile Group (-CN): The nitrile or cyano group is another valuable functional group in medicinal chemistry. It is relatively stable but can be transformed into other key functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis)[5]. In the final drug molecule, the nitrile's linear geometry and its ability to act as a potent hydrogen bond acceptor can be critical for high-affinity binding to a biological target[4].

Synthesis and Mechanistic Insights

The synthesis of this compound is not widely detailed in public literature, but a plausible and efficient route can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the nitration of 3-(trifluoromethyl)benzonitrile.

The trifluoromethyl group is a meta-directing deactivator, while the nitrile group is also a meta-directing deactivator. In 3-(trifluoromethyl)benzonitrile, the positions ortho and para to the -CF₃ group (positions 2, 4, and 5) and the positions ortho and para to the -CN group (positions 2, 5, and 6) are deactivated. The position most susceptible to nitration (position 4) is meta to both existing groups, but sterically accessible. The reaction is typically performed using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Development: Precursor to Non-Steroidal Anti-Androgens (NSAAs)

This compound is a pivotal intermediate in the synthesis of non-steroidal anti-androgens (NSAAs), a class of drugs used primarily for the treatment of prostate cancer[4]. These drugs function by competitively antagonizing the androgen receptor (AR), thereby inhibiting the growth-promoting effects of androgens like testosterone and dihydrotestosterone on prostate cancer cells[7].

A key synthetic transformation is the reduction of the nitro group to an amine, yielding 4-Amino-3-(trifluoromethyl)aniline . This aniline derivative is the direct building block for several important NSAAs.

A prominent example is Nilutamide (sold as Anandron, Nilandron), an NSAA used in the treatment of metastatic prostate cancer[3][8]. The chemical structure of Nilutamide is 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl ]imidazolidine-2,4-dione[3]. Its synthesis involves a precursor derived directly from the 4-nitro-3-(trifluoromethyl)aniline core, highlighting the indispensable role of our title compound[9][]. The 4-nitro-3-(trifluoromethyl)anilide scaffold is a common feature in this class of drugs, essential for interaction within the androgen receptor binding pocket[4].

Experimental Protocol: Reduction to 4-Amino-3-(trifluoromethyl)aniline

This protocol describes a representative method for the reduction of the nitro group of this compound to form the corresponding aniline, a critical downstream intermediate. This common transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid systems.

Objective: To synthesize 4-Amino-3-(trifluoromethyl)aniline from this compound.

Materials:

-

This compound

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or catalytic hydrochloric acid (HCl)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add this compound (1.0 eq), ethanol (10-20 volumes), and water (3-5 volumes).

-

Initiation: To the stirring suspension, add iron powder (3.0-5.0 eq) followed by a solution of ammonium chloride (1.0-2.0 eq) in water or a catalytic amount of concentrated HCl.

-

Causality Note: The iron metal in the presence of a mild acid acts as the reducing agent. The acid helps to activate the iron surface and serves as a proton source for the formation of water from the oxygen atoms of the nitro group.

-

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dilute the residue with ethyl acetate or DCM and water.

-

Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

-

-

Extraction & Isolation:

-

Transfer the mixture to a separation funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting 4-Amino-3-(trifluoromethyl)aniline can be purified by recrystallization or column chromatography if necessary to achieve the high purity required for pharmaceutical synthesis.

Safety, Handling, and Storage

As a functionalized chemical intermediate, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed or in contact with skin. It may cause skin and serious eye irritation.

-

Handling Precautions: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][11]. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[11].

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress[4]. Store away from incompatible materials such as strong oxidizing agents and strong bases[4].

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its carefully arranged functional groups provide a robust platform for constructing complex molecular architectures with desirable pharmacological profiles. Its role as a key precursor to non-steroidal anti-androgens like Nilutamide underscores its importance in developing therapies for prostate cancer. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nilutamide - Wikipedia [en.wikipedia.org]

- 9. Nilutamide impurity B EP Reference Standard CAS 393-11-3 Sigma Aldrich [sigmaaldrich.com]

- 11. A biological profile of a nonsteroidal antiandrogen, SCH 13521 (4'-nitro-3'trifluoromethylisobutyranilide) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS No. 320-36-5) stands as a pivotal intermediate, embodying the convergence of three synthetically valuable functionalities: a nitro group amenable to reduction, a versatile nitrile group, and the pharmacologically powerful trifluoromethyl substituent. This guide offers an in-depth examination of its chemical identity, synthesis, properties, and critical role as a precursor in the synthesis of high-value therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Due to its widespread use, it is also known by several synonyms in commercial and database contexts. Recognizing these is crucial for efficient literature and supplier searches.

Common Synonyms:

-

4-Cyano-2-(trifluoromethyl)nitrobenzene

-

3-Trifluoromethyl-4-nitrobenzonitrile

Structural Information and Key Properties

The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and electronic properties. The electron-withdrawing nature of the nitro (–NO₂), cyano (–C≡N), and trifluoromethyl (–CF₃) groups significantly influences the chemistry of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 320-36-5 | [2][4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [2][5] |

| Molecular Weight | 216.12 g/mol | [2][4] |

| Appearance | Off-white to yellowish solid/crystal | [3] |

| Melting Point | 84-86 °C | [4] |

| InChIKey | AVSDRULQBQMLES-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

A definitive, peer-reviewed protocol for the direct synthesis of this compound is not prominently available in the literature. However, a logical and robust synthetic route can be designed based on established principles of electrophilic aromatic substitution. The most plausible approach involves the nitration of a suitable precursor, 3-(trifluoromethyl)benzonitrile.

The directing effects of the substituents are key to this strategy's success. The trifluoromethyl group is a meta-director, while the nitrile group is also a meta-director. However, the position ortho to the trifluoromethyl group and meta to the nitrile group (the C4 position) is activated for nitration. This regioselectivity is crucial for obtaining the desired isomer. An analogous, well-documented procedure is the nitration of 4-fluorobenzonitrile, which yields 4-fluoro-3-nitrobenzonitrile, demonstrating the viability of nitrating a benzonitrile ring bearing an electron-withdrawing group.[6][7]

Proposed Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzonitrile

This conceptual protocol is based on established nitration methodologies and should be optimized by an experienced synthetic chemist.

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add 3-(trifluoromethyl)benzonitrile to a stirred volume of concentrated sulfuric acid.

-

Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitoring by TLC or GC-MS is essential to determine completion).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude product.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following are the expected spectroscopic signatures for this compound based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks for its functional groups. A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the aromatic nitrile.[8] Other key signals will include strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretching of the nitro group, respectively, and strong C-F stretching bands for the trifluoromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be relatively simple, showing signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons are expected, with coupling patterns (doublets and doublets of doublets) that can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR will show eight distinct signals: six for the aromatic carbons (including two quaternary carbons attached to the –CN and –CF₃ groups), one for the nitrile carbon (–C≡N, typically δ 110-120 ppm), and a quartet for the trifluoromethyl carbon (–CF₃) due to coupling with fluorine.

-

¹⁹F NMR: This will show a singlet for the three equivalent fluorine atoms of the –CF₃ group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 216.12 g/mol . The fragmentation pattern would likely involve the loss of NO₂, CN, and other characteristic fragments.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its nitro and nitrile groups. These functionalities serve as handles for elaboration into more complex molecular architectures, making it a highly valued building block.

Caption: Key reaction pathways of this compound.

Key Transformation: Reduction of the Nitro Group

The most significant reaction for this intermediate in drug development is the reduction of the nitro group to a primary amine (–NH₂). This transformation is typically achieved with high yield using standard methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., iron, tin, or tin(II) chloride in acidic media). The resulting product, 4-amino-2-(trifluoromethyl)benzonitrile , is the direct precursor for several important pharmaceuticals.

Application in the Synthesis of Anti-Androgen Drugs

The primary application of this chemical scaffold is in the synthesis of non-steroidal anti-androgen drugs used to treat prostate cancer.

-

Bicalutamide (Casodex™): 4-Amino-2-(trifluoromethyl)benzonitrile is a documented key starting material for the synthesis of Bicalutamide.[5][9] In the synthesis, the amino group of the intermediate is acylated to form the final amide linkage present in the Bicalutamide structure.[5]

-

Enzalutamide (Xtandi™): While not a direct precursor, a closely related derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial component in the synthesis of Enzalutamide, another potent androgen receptor antagonist. This isothiocyanate is typically prepared from the corresponding amine, 4-amino-2-(trifluoromethyl)benzonitrile, further underscoring the importance of the nitro precursor.

The presence of the trifluoromethylbenzonitrile moiety in these drugs is critical for their high-affinity binding to the androgen receptor, which is essential for their therapeutic effect.[1]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a potentially hazardous compound and must be handled with appropriate precautions.

Hazard Identification:

-

GHS Classifications: Typically classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[4]

-

Signal Word: Warning[4]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.[4] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Segregate from incompatible materials such as strong oxidizing agents and strong bases.[3]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound is more than a simple organic compound; it is a testament to the power of rational molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, life-saving pharmaceuticals. For researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential. By serving as a key gateway to potent anti-androgen therapies, this intermediate will continue to play a vital role in the ongoing fight against prostate cancer and in the broader quest for novel therapeutics.

References

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). ResearchGate. [Link]

- CN112645880A - Synthetic method of enzalutamide. (n.d.).

- US20060041161A1 - Procedure for the synthesis of bicalutamide. (2006).

-

Bicalutamide. (n.d.). PubChem. [Link]

-

improved process for the preparation of enzalutamide. (2017). Justia Patents. [Link]

-

A PROCESS FOR PRODUCING ENZALUTAMIDE. (2015). European Patent Office. [Link]

-

The synthesis of an internal standard for bicalutamide. (n.d.). DSpace Repository. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Top 8 CAS No. 654-70-6 in the UK: Why 4-Amino-2-(trifluoromethyl)benzonitrile is the Foundation of Advanced Oncology. (2025). Eastfine. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Benzonitrile, 4-Nitro-3-(Trifluoromethyl)-. (n.d.). LookChem. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 8. patents.justia.com [patents.justia.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Nitro-3-(trifluoromethyl)benzonitrile, a critical building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring a synergistic combination of a nitro group, a trifluoromethyl moiety, and a nitrile functional group, renders it an exceptionally versatile intermediate for the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, characterization, and strategic applications.

Physicochemical and Structural Characteristics

This compound is a solid, off-white to yellowish crystalline compound at room temperature.[1] The strategic placement of electron-withdrawing groups—the nitro (-NO2), trifluoromethyl (-CF3), and nitrile (-CN) groups—on the benzene ring significantly influences its reactivity and physicochemical properties, making it an ideal precursor for a variety of chemical transformations.

The trifluoromethyl group is particularly noteworthy for its role in enhancing the pharmacological profile of drug candidates. It is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups such as carboxylic acids or amines, thus enabling diverse molecular scaffolding.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 216.12 g/mol | [1][3][4][5] |

| Chemical Formula | C₈H₃F₃N₂O₂ | [1][4][5] |

| CAS Number | 320-36-5 | [3][4][6] |

| Melting Point | 84-86 °C | [3] |

| Appearance | Off-white to yellowish solid | [1] |

| Linear Formula | O₂NC₆H₃(CF₃)CN | [3] |

| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)[O-] | [4] |

Synthesis and Purification

The synthesis of this compound is conceptually similar to the synthesis of other nitrated benzonitrile derivatives. A common synthetic strategy involves the nitration of a precursor molecule, 3-(trifluoromethyl)benzonitrile. The following is a representative, generalized protocol based on established chemical principles for analogous compounds.[7]

Experimental Protocol: Synthesis

Reaction: Nitration of 3-(trifluoromethyl)benzonitrile

Materials:

-

3-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Methylene Chloride (CH₂Cl₂)

-

Silica Gel

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of 0-5°C, slowly add 3-(trifluoromethyl)benzonitrile to concentrated sulfuric acid.

-

To this stirred mixture, add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or potassium nitrate) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified duration, monitoring the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

The precipitated solid product is then collected by filtration and washed with cold water until the washings are neutral.

Experimental Protocol: Purification

Procedure:

-

The crude product can be purified by passing it through a short column of silica gel to remove any remaining acid and other impurities.

-

The product is eluted from the silica column using a suitable solvent, such as methylene chloride.

-

The solvent is then removed under reduced pressure to yield the crude crystalline solid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound of high purity.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a comprehensive suite of analytical techniques is employed.

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. The electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups will cause the aromatic protons to resonate at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the nitrile and trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS):

-

Technique: Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound.

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 216.12 g/mol .[1][3][4][5] The fragmentation pattern can provide additional structural confirmation.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

C≡N (nitrile) stretch: A sharp, intense band.

-

C-F (trifluoromethyl) stretch: Strong absorption bands.

-

N-O (nitro) stretches: Two distinct bands for the symmetric and asymmetric stretches.

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a robust method for assessing the purity of the compound.[8][9] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier can effectively separate the target compound from impurities.[9]

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Key Features |

| ¹H NMR | Signals in the aromatic region with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Resonances for all eight carbon atoms, including the nitrile and trifluoromethyl carbons. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z corresponding to 216.12. |

| IR Spec. | Characteristic absorption bands for -CN, -CF₃, and -NO₂ functional groups. |

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the pharmaceutical and agrochemical industries.[10] Its utility lies in its role as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the reactive nitro and nitrile groups allows for diverse chemical modifications, enabling the construction of complex molecular scaffolds.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors for cancer therapy.[11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a starting material, this compound facilitates the development of small molecules that can selectively target and inhibit these kinases, thereby disrupting cancer cell growth and proliferation.

For instance, derivatives of this molecule can be elaborated to target key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway or the mTOR pathway, both of which are central to cancer progression.[11]

Caption: A simplified representation of a kinase signaling pathway that can be targeted by inhibitors synthesized from this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[3][5]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask (type N95 or equivalent) is recommended when handling the solid form.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety and handling information before use.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, underscoring its importance as a key intermediate for researchers and professionals dedicated to advancing the frontiers of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

-

LookChem. (n.d.). Benzonitrile, 4-Nitro-3-(Trifluoromethyl)-. Retrieved from [Link][1]

-

Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Retrieved from [Link][2]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link][8]

-

US EPA. (2015). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Retrieved from [Link][12]

- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link][9]

Sources

- 1. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aboundchem.com [aboundchem.com]

- 6. 320-36-5|this compound|BLD Pharm [bldpharm.com]

- 7. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-Depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-3-(trifluoromethyl)benzonitrile, a key intermediate in modern drug discovery. Recognizing the critical role of solubility in the design of synthetic routes, purification strategies, and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this specific compound is not extensively published, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols to determine and predict its solubility in a range of organic solvents. The discussion extends to the application of thermodynamic models for solubility prediction and the implications of the compound's solubility profile in pharmaceutical research.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic compound with the chemical formula C₈H₃F₃N₂O₂.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a nitrile functionality, makes it a versatile building block in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

The solubility of this intermediate in organic solvents is a paramount consideration for synthetic chemists. It dictates the choice of reaction media, influences reaction kinetics, and is fundamental to the design of efficient crystallization-based purification processes. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a critical component of process development and optimization in the pharmaceutical industry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 216.12 g/mol | [1][2] |

| Appearance | Off-white to yellowish solid | [2] |

| Melting Point | 103 - 107 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in common organic solvents like dichloromethane and chloroform | [2] |

| Computed XLogP3 | 2.9 | [1] |

The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The positive XLogP3 value indicates a lipophilic nature, consistent with its poor water solubility and good solubility in nonpolar organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3] For a solid to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The process can be described by the following equation:

ΔGsolution = ΔHsolution - TΔSsolution

Where:

-

ΔGsolution is the Gibbs free energy of solution (dissolution occurs spontaneously when ΔG < 0).

-

ΔHsolution is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔSsolution is the entropy of solution.

The molecular structure of this compound, with its polar nitro and nitrile groups and a relatively nonpolar trifluoromethyl-substituted benzene ring, suggests a complex interplay of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published quantitative solubility data for this compound, an experimental approach is often necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher), for example:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (Cmeasured × Dilution Factor)

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Predictive Models for Solubility Estimation

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[4] The equation is as follows:

ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental data.

While this model requires some experimental data for parameterization, it is highly effective for interpolating and extrapolating solubility at different temperatures.

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is widely used.[4] It correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture.

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can predict activity coefficients, and thus solubility, based on the molecular structure of the solute and solvent.[5] This is a purely predictive model that does not require experimental solubility data for the specific system. However, its accuracy depends on the availability of interaction parameters for the functional groups present in the molecules.

COSMO-RS

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[5] It is a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data.

Practical Implications in Drug Development

The solubility of this compound has direct consequences for its application in pharmaceutical synthesis:

-

Reaction Solvent Selection: A solvent in which the compound is highly soluble is often preferred for homogeneous reactions, leading to faster reaction rates and higher yields. Conversely, for certain reaction types or work-ups, a solvent with lower solubility might be advantageous.

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for the purification of this compound by crystallization. An ideal solvent will have high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of the purified compound upon cooling.

-

Formulation: While this compound is an intermediate, understanding its solubility characteristics can inform the development of related active pharmaceutical ingredients (APIs). Poor solubility is a major challenge in drug formulation, and knowledge gained from key intermediates can guide strategies to improve the solubility of the final drug product.

Conclusion

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its solubility in organic solvents is a critical parameter that influences its utility in synthetic and purification processes. This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol and an overview of predictive models, researchers and drug development professionals are better equipped to optimize the use of this important building block in the creation of new medicines.

References

- Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China. (n.d.).

- ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209. (n.d.).

-

ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI. Retrieved from [Link]

-

This compound | C8H3F3N2O2 | CID 14405753. (n.d.). PubChem. Retrieved from [Link]

-

A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). RSC Advances. Retrieved from [Link]